Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide
CAS No.:
Cat. No.: VC17732898
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol
* For research use only. Not for human or veterinary use.
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide -](/images/structure/VC17732898.png)
Specification
Molecular Formula | C10H17NO2S |
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Molecular Weight | 215.31 g/mol |
IUPAC Name | tricyclo[5.2.1.02,6]decane-8-sulfonamide |
Standard InChI | InChI=1S/C10H17NO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H2,11,12,13) |
Standard InChI Key | DFZAIJQEXLVRKS-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C(C1)C3CC2CC3S(=O)(=O)N |
Introduction
Chemical Structure and Stereochemical Considerations
The core structure of tricyclo[5.2.1.0,2,6]decane derives from a norbornane-like framework, featuring a bridged bicyclic system with three fused rings: two cyclopentane rings and one cyclohexane ring . The numbering system assigns the sulfonamide group (-SONH) to the eighth carbon, a position influenced by the compound’s stereochemistry. The parent hydrocarbon, exo-tricyclo[5.2.1.0]decane (CAS 2825-82-3), has a molecular formula of CH and a molecular weight of 136.23 g/mol . Introducing the sulfonamide group modifies the formula to approximately CHNOS, with a calculated molecular weight of 215.30 g/mol.
The stereochemistry of the tricyclic system plays a critical role in its reactivity. The exo and endo configurations of substituents, as described in patent EP0215799A1, influence the compound’s physical and chemical behavior . For instance, the sulfonamide group’s spatial orientation relative to the tricyclic framework may affect its interactions with biological targets or synthetic reagents.
Synthesis and Functionalization Strategies
Synthetic routes to tricyclo[5.2.1.0,2,6]decane-8-sulfonamide often begin with the parent hydrocarbon, exo-tricyclo[5.2.1.0]decane . Functionalization at the eighth carbon typically involves free-radical sulfonation or electrophilic substitution, followed by amidation. One plausible method involves:
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Sulfonation: Reacting the tricyclic hydrocarbon with chlorosulfonic acid (ClSOH) under controlled conditions to yield tricyclo[5.2.1.0]decane-8-sulfonic acid.
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Amidation: Treating the sulfonic acid with ammonia or a primary amine to form the corresponding sulfonamide .
Physical and Chemical Properties
While experimental data specific to tricyclo[5.2.1.0,2,6]decane-8-sulfonamide are scarce, inferences can be drawn from related compounds:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | CHNOS | Calculated |
Molecular Weight | 215.30 g/mol | |
LogP (Partition Coefficient) | ~1.68 (estimated) | |
Solubility | Low in water; moderate in organic solvents | Inferred |
The sulfonamide group confers polarity to the otherwise hydrophobic tricyclic framework, enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound’s stability under acidic and basic conditions aligns with typical sulfonamide behavior, though the tricyclic structure may impart resistance to hydrolytic degradation .
Applications in Materials Science and Industrial Chemistry
Beyond pharmacology, tricyclo[5.2.1.0,2,6]decane-8-sulfonamide’s unique structure offers utility in materials science:
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